Comparative Antimicrobial Potency: 5-Methoxymethyl vs. 5-Methyl Substitution
In a direct head-to-head comparison within a focused pyrazole SAR series, the 5-methoxymethyl substitution on a 1-methyl-1H-pyrazol-4-amine core provided a quantifiable advantage in antitubercular potency over the simpler 5-methyl analog. The compound with the 5-methoxymethyl group exhibited a lower MIC against Mycobacterium tuberculosis (Mtb) and a more favorable selectivity index (SI) in CHO cells [1].
| Evidence Dimension | Antimycobacterial activity and cytotoxicity |
|---|---|
| Target Compound Data | MIC = 0.39 µM; CHO IC50 = 100 µM; SI = 256 |
| Comparator Or Baseline | 5-methyl analog: MIC = 1.56 µM; CHO IC50 = 100 µM; SI = 64 |
| Quantified Difference | 4-fold improvement in MIC; 4-fold improvement in selectivity index (SI) |
| Conditions | Mtb MIC measured in Middlebrook 7H9/Glu/BSA/Tyloxapol media at day 7; CHO IC50 measured in an epithelial cell-line derived from Chinese hamster ovary. |
Why This Matters
This 4-fold improvement in both MIC and selectivity index demonstrates that the 5-methoxymethyl derivative is a superior starting point for antitubercular lead optimization, offering a better therapeutic window compared to its closest methyl analog.
- [1] SAR at the Pyrazole R5 Position. Table 4, PMC7816196, 2021. View Source
